2-Methoxy-5-propylphenol

Descripción general

Descripción

2-Methoxy-5-propylphenol is an organic compound . It is a volatile phenolic flavor compound identified in Bordeaux wines, liquid smoke, karanda fruit, and oregano . It has a central role in the pain response to endogenous inflammatory mediators and to a diverse array of volatile irritants, such as mustard oil, cinnamaldehyde, garlic, and acrolein .

Molecular Structure Analysis

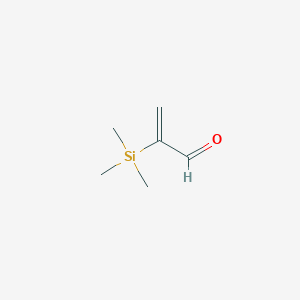

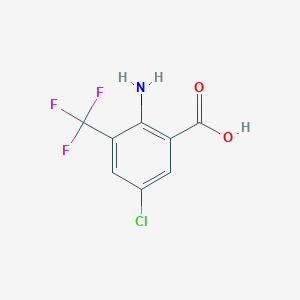

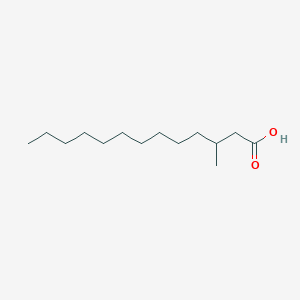

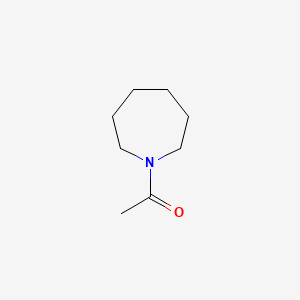

The molecular formula of this compound is C10H14O2 . The InChI string representation isInChI=1S/C10H14O2/c1-3-4-8-5-6-10 (12-2)9 (11)7-8/h5-7,11H,3-4H2,1-2H3 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file . Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 265.6±20.0 °C at 760 mmHg, and a flash point of 116.8±6.7 °C . It has a molar refractivity of 49.0±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 161.2±3.0 cm3 . It also has a vapor pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.4±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Attractant for Insects

2-Methoxy-5-propylphenol has been studied for its effectiveness as an attractant for insects, particularly the Japanese beetle. Research found that when mixed with phenethyl propionate, this compound was as effective as similar mixtures containing eugenol in attracting Popillia japonica Newman. This finding highlights its potential as a key component in insect attractant formulations, offering a synergistic effect equal to that of eugenol and demonstrating considerable attraction to the beetles even as a pure chemical (McGovern & Ladd, 1984).

Conversion to High-Value Chemicals

This compound has been involved in research focusing on the transformation of lignin into high-value chemicals. A strategy involving hydro-demethoxylation and de-alkylation reactions can chemically converge various lignin-derived phenolic monomers, including this compound, into phenol in a single step. This process, utilizing specific catalysts, demonstrates the potential of this compound as a valuable intermediate in producing phenol, a high-demand chemical (Zhang et al., 2018).

Electropolymerized Derivatives for Analyte Detection

The derivatives of this compound have been used in the electropolymerization process on electrodes. This research is significant in the development of polymer-modified electrodes for the selective detection of biologically important analytes, such as hydrogen peroxide and dopamine. The study underscores the potential application of this compound derivatives in the field of biosensors and analytical chemistry (Milczarek & Ciszewski, 2003).

Catalyst in Aqueous-Phase Hydrodeoxygenation

This compound has been utilized in research exploring aqueous-phase catalytic upgrading of phenolic monomers to hydrocarbons. This study highlights its role as a model compound in understanding the hydrodeoxygenation process and the relationship between catalyst acidity and deoxygenation activities. The findings contribute to the development of efficient catalysts for producing hydrocarbons from lignin-derived compounds (Zhang et al., 2014).

Hydrogenation in Supercritical Fluids

Research has also explored the hydrogenation of this compound using a Rh colloid in biphasic aqueous/supercritical ethane reaction media. This study is the first to successfully demonstrate colloid-catalyzed hydrogenation of a substrate in a supercritical fluid, providing insights into novel methods of chemical synthesis and the potential applications of supercritical fluids in catalysis (Bonilla, James, & Jessop, 2000).

Safety and Hazards

2-Methoxy-5-propylphenol is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is also harmful to aquatic life . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/eye protection/face protection, and avoiding release to the environment .

Direcciones Futuras

Potential applications of 2-Methoxy-5-propylphenol include the profile enhancement of smoke flavors, clove, spicy nuances for cinnamon and pepper, vanilla, and fruit nuances . It is also being studied for the production of value-added compounds from platform molecules obtained by acidic hydrolysis of cellulose and hemicellulose .

Relevant Papers The paper “Hydrodemethoxylation/Dealkylation on Bifunctional Nanosized Zeolite Beta” discusses the use of 2-methoxy-4-propylphenol as a lignin derivative molecule for phenol synthesis . Another paper, “Selective hydrodeoxygenation of lignin oil to valuable phenolics over Au/Nb 2 O 5 in water,” reports a single-step process for the preparation of phenolics from both 2-methoxy-4-propylphenol and lignin oil over Au-based catalysts .

Mecanismo De Acción

Target of Action

The primary target of 2-Methoxy-5-propylphenol is the Transient receptor potential cation channel subfamily A member 1 . This receptor has a central role in the pain response to endogenous inflammatory mediators and to a diverse array of volatile irritants .

Mode of Action

This compound interacts with its target receptor, causing changes in the perception of pain and response to various irritants

Biochemical Pathways

Given its interaction with pain receptors, it likely influences pathways related to pain perception and inflammation .

Pharmacokinetics

It is known to be slightly soluble in water and soluble in fat , which may impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve modulation of pain perception and response to irritants

Análisis Bioquímico

Biochemical Properties

It has been used in esterification reactions with a protonating acetic acid (AcA), H2SO4 catalyst, and water . The reactions were monitored, and it was determined that the functionalization’s best conditions were 130 °C, indicated total contained 2-Methoxy-5-propylphenol/AA 1:3 and 1 mol% rate-increasing H2SO4 .

Molecular Mechanism

It has been used in esterification reactions, which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-methoxy-5-propylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZUORCZPIKYDQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974097 | |

| Record name | 2-Methoxy-5-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58539-27-8 | |

| Record name | Phenol, 2-methoxy-5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058539278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-propylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-propylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)

![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)